(4-Chloroanilino)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloroanilino)phosphonic acid, also known as CPAA, is an organophosphorus compound that has been widely studied for its potential applications in various scientific fields. CPAA has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (4-Chloroanilino)phosphonic acid is complex and varies depending on its application. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to inhibit various enzymes and proteins involved in cell proliferation and viral replication. In agrochemicals, (4-Chloroanilino)phosphonic acid disrupts the synthesis of nucleic acids and proteins in target organisms. In materials science, (4-Chloroanilino)phosphonic acid acts as a flame retardant by releasing phosphorus-containing gases that dilute and cool the flame.
Biochemische Und Physiologische Effekte
(4-Chloroanilino)phosphonic acid has been shown to have both biochemical and physiological effects. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agrochemicals, (4-Chloroanilino)phosphonic acid can cause toxicity in non-target organisms, such as bees and fish. In materials science, (4-Chloroanilino)phosphonic acid can improve the flame retardancy and thermal stability of polymers.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chloroanilino)phosphonic acid has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, (4-Chloroanilino)phosphonic acid also has some limitations, such as its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling and disposing of (4-Chloroanilino)phosphonic acid to minimize its impact on human health and the environment.
Zukünftige Richtungen
There are several future directions for (4-Chloroanilino)phosphonic acid research. In pharmaceuticals, (4-Chloroanilino)phosphonic acid could be further investigated as a potential treatment for various diseases, such as cancer and Alzheimer's disease. In agrochemicals, (4-Chloroanilino)phosphonic acid could be used in combination with other herbicides and fungicides to improve their efficacy and reduce their environmental impact. In materials science, (4-Chloroanilino)phosphonic acid could be used as a precursor for the synthesis of new functional materials with improved flame retardancy and thermal stability. Overall, (4-Chloroanilino)phosphonic acid has great potential for use in various scientific fields, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, (4-Chloroanilino)phosphonic acid is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it a valuable tool for scientific research. However, researchers must be aware of its potential toxicity and environmental impact and take appropriate precautions when handling and disposing of (4-Chloroanilino)phosphonic acid. Further research is needed to fully explore the potential of (4-Chloroanilino)phosphonic acid and its future directions.
Synthesemethoden
The synthesis of (4-Chloroanilino)phosphonic acid involves the reaction of 4-chloroaniline with phosphorus trichloride and a suitable solvent, such as chloroform or benzene. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity of (4-Chloroanilino)phosphonic acid is crucial for its use in scientific research, as impurities can affect its properties and performance.
Wissenschaftliche Forschungsanwendungen
(4-Chloroanilino)phosphonic acid has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to have antitumor, antiviral, and antibacterial properties. It has also been investigated as a potential treatment for osteoporosis and Alzheimer's disease. In agrochemicals, (4-Chloroanilino)phosphonic acid has been used as a herbicide and fungicide. In materials science, (4-Chloroanilino)phosphonic acid has been used as a flame retardant and as a precursor for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
1892-18-8 |
---|---|
Produktname |
(4-Chloroanilino)phosphonic acid |
Molekularformel |
C6H7ClNO3P |
Molekulargewicht |
207.55 g/mol |
IUPAC-Name |
(4-chloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4H,(H3,8,9,10,11) |
InChI-Schlüssel |
KMMZQXVFKBCFRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
Andere CAS-Nummern |
1892-18-8 |
Synonyme |
4-chloroanilidophosphonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.